molecular formula C16H12ClN3O4S B2819303 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-56-5

4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2819303
CAS No.: 886920-56-5
M. Wt: 377.8
InChI Key: QYVUNWLXIWVUAA-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 886920-56-5, C₁₆H₁₂ClN₃O₄S) features a 1,3,4-oxadiazole core substituted at the 2-position with a methanesulfonylphenyl group and at the 5-position with a 4-chlorobenzamide moiety . This compound’s structural framework aligns with bioactive 1,3,4-oxadiazoles, which are explored for antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)15-19-20-16(24-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUNWLXIWVUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methylsulfonylphenyl Group:

    Chlorination: The final step involves the chlorination of the benzamide moiety to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to penetrate bacterial cell membranes and disrupt essential cellular processes. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Substituent Position and Electronic Effects :
    • The methanesulfonyl group in the target compound (at the 2-position of the phenyl ring) likely enhances polarity and hydrogen-bonding capacity compared to sulfamoyl groups in LMM5/LMM11. This may improve solubility or target specificity .
    • Chlorine Substitution : The 4-chlorobenzamide group is conserved in Compounds 3 and 5a. Chlorine’s electron-withdrawing nature may stabilize the oxadiazole ring and improve binding to hydrophobic pockets in enzymes like thioredoxin reductase (TrxR) .
    • Heterocyclic Variations : Replacing oxadiazole with thiadiazole (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide) introduces a sulfur atom, which may alter electron distribution and antibacterial efficacy .

Pharmacological and Physicochemical Properties

  • Antifungal Activity : LMM5 and LMM11 inhibit TrxR in C. albicans at low µg/mL concentrations (LMM11: 100 µg/mL; LMM5: 50 µg/mL) . The target compound’s methanesulfonyl group may modulate similar pathways but requires experimental validation.
  • Anti-inflammatory Potential: Compound 3, with dual chloro substituents, showed anti-inflammatory activity, suggesting the target compound’s chloro and sulfonyl groups could synergize in this context .
  • Enzyme Inhibition: 1,3,4-Oxadiazoles with amino acid side chains (e.g., HDAC inhibitors in ) highlight the role of substituents in enzyme selectivity. The target compound’s sulfonyl group may favor interactions with sulfhydryl or catalytic residues in enzymes like carbonic anhydrase II (hCA II) .

Physicochemical and Computational Data

  • Lipinski’s Rule Compliance : Analog 3 (4-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) complies with Lipinski’s criteria (logP <5), whereas bulkier derivatives (e.g., compound 4 in ) exceed logP limits, reducing drug-likeness .
  • Spectral Characterization : IR and NMR data for Compound 3 (C=O at 1668 cm⁻¹, NH at 3272 cm⁻¹) and 5a (C=N at 1681 cm⁻¹) provide benchmarks for validating the target compound’s synthesis .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride under controlled conditions. Key steps include:

  • Cyclization : Formation of the oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or PCl₃ .
  • Sulfonation : Introduction of the methanesulfonyl group using methylsulfonyl chloride in anhydrous DCM .
  • Coupling : Amide bond formation between the oxadiazole intermediate and 4-chlorobenzoyl chloride, often catalyzed by DCC/DMAP .

Q. Critical Parameters :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive substituents .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysts : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

Q. Validation :

  • Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water gradient) and LC-MS for molecular ion confirmation .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm, while the oxadiazole ring protons are deshielded (δ 8.1–8.3 ppm) .
    • ¹³C NMR : The carbonyl (C=O) of benzamide resonates at δ 165–168 ppm .
  • X-ray Crystallography :
    • SHELXL refinement reveals dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl rings) and hydrogen-bonding networks (N–H⋯O/S) critical for stability .
  • FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1340 cm⁻¹ (S=O) confirm functional groups .

Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or polymorphism, necessitating cross-validation with X-ray data .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity and target interactions of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like InhA (enoyl-ACP reductase) or kinases.
    • Key binding residues: Hydrophobic pockets accommodate the methanesulfonyl group, while hydrogen bonds form with oxadiazole N-atoms .
  • QSAR Studies :
    • Lipinski’s Rule Compliance: LogP <5 and molecular weight <500 Da are critical for bioavailability. Substituents like chloro and methanesulfonyl groups balance lipophilicity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, revealing RMSD fluctuations <2.0 Å .

Contradictions : Some analogs violate Lipinski’s criteria (e.g., logP >5) but retain activity due to active transport mechanisms .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

A comparative study of analogs reveals:

SubstituentActivity (IC₅₀, μM)TargetKey Finding
4-Chloro0.45EGFR KinaseEnhanced hydrophobic interactions
4-Methanesulfonyl0.32COX-2Hydrogen bonding with Arg120
3,5-Dimethyl1.20β-LactamaseReduced steric hindrance improves fit

Q. Methodology :

  • SAR Analysis : Substituents at the oxadiazole 2-position increase potency against antimicrobial targets (e.g., MIC = 2 µg/mL for S. aureus) .
  • Enzyme Assays : Fluorescence polarization detects inhibition of DNA gyrase (IC₅₀ = 0.28 µM) .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Use isogenic cell lines to control for genetic background effects in cytotoxicity studies .
  • Meta-Analysis :
    • Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to identify outliers .
  • Structural Reanalysis :
    • Re-refinement of crystallographic data with SHELXL (R-factor <0.05) confirms correct tautomerization states .

Q. How is the compound’s stability under physiological conditions evaluated, and what degradation products are observed?

  • Forced Degradation Studies :
    • Acidic Conditions (0.1M HCl, 70°C): Hydrolysis of the oxadiazole ring yields hydrazide and benzamide fragments .
    • Oxidative Stress (H₂O₂, 40°C): Sulfoxide formation at the methanesulfonyl group detected via LC-MS/MS .
  • Pharmacokinetics :
    • Plasma stability assays (37°C, 24 hours) show >90% compound integrity, with t₁/₂ = 6.2 hours in rat liver microsomes .

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